Cas no 2109751-51-9 (3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine)

3-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic amine derivative featuring a pyrazole core substituted with a methyl group at the 3-position and an amine functionality at the 4-position. The oxolane (tetrahydrofuran) ring, linked via an ethylene spacer, enhances the molecule's solubility and conformational flexibility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural motifs are conducive to further functionalization, enabling applications in drug discovery, particularly as a building block for bioactive compounds. The compound's stability and well-defined reactivity profile make it suitable for use in controlled synthetic pathways, offering potential utility in the development of novel therapeutic agents.
3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine structure
2109751-51-9 structure
Product Name:3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine
CAS No:2109751-51-9
MF:C10H17N3O
MW:195.261482000351
CID:6432228
PubChem ID:165951783
Update Time:2025-10-29

3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine
    • 2109751-51-9
    • EN300-1112336
    • 3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
    • Inchi: 1S/C10H17N3O/c1-8-10(11)6-13(12-8)4-2-9-3-5-14-7-9/h6,9H,2-5,7,11H2,1H3
    • InChI Key: GBTJIVHZVPREOX-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)CCN1C=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 195.137162174g/mol
  • Monoisotopic Mass: 195.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53.1Ų

3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112336-0.05g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1112336-0.1g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1112336-0.25g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1112336-0.5g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1112336-1.0g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9
1g
$1500.0 2023-05-24
Enamine
EN300-1112336-2.5g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1112336-5.0g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9
5g
$4349.0 2023-05-24
Enamine
EN300-1112336-10.0g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9
10g
$6450.0 2023-05-24
Enamine
EN300-1112336-1g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1112336-5g
3-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
2109751-51-9 95%
5g
$3273.0 2023-10-27

Additional information on 3-methyl-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-4-amine

3-Methyl-1-(2-(Oxolan-3-Yl)Ethyl)-1H-Pyrazol-4-Amine: A Comprehensive Overview

3-Methyl-1-(2-(oxolan-3-yl)ethyl)-1H-pyrazol-4-amine, identified by the CAS number 2109751-51-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group and an ethyl group that is further connected to an oxolane (tetrahydrofuran) moiety. This unique combination of functional groups contributes to its intriguing chemical properties and biological potentials.

Recent studies have highlighted the importance of pyrazole derivatives in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the oxolane ring in 3-methyl-1-(2-(oxolan-3-yl)ethyl)-1H-pyrazol-4-amine introduces additional complexity to the molecule, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of this compound through various methods, including condensation reactions and cyclization processes, to optimize its yield and purity.

The synthesis of 3-methyl-1-(2-(oxolan-3-yl)ethyl)-1H-pyrazol-4-amine involves a multi-step process that begins with the preparation of the oxolane-containing precursor. This precursor is then subjected to nucleophilic substitution or coupling reactions to introduce the pyrazole ring. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, has been crucial in achieving high yields and maintaining the integrity of the final product. These advancements in synthetic methodology have paved the way for further exploration of this compound's biological properties.

In terms of biological activity, 3-methyl-N-(2-(oxolan-3-yl)ethyl)-pyrazol-4-amine has shown promise in preclinical studies as a potential candidate for treating inflammatory diseases. Its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) enzymes, suggests its potential as a nonsteroidal anti-inflammatory drug (NSAID). Additionally, preliminary data indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in oncology research.

The pharmacokinetic profile of this compound has also been evaluated in animal models. Studies suggest that the presence of the oxolane ring enhances its solubility and absorption rate, which are critical factors for drug efficacy. However, further research is required to fully understand its bioavailability and metabolic pathways in humans.

In conclusion, 3-methyl-N-(2-(oxolan-3-yl)ethyl)-pyrazol-4-amine (CAS No. 2109751-51-9) represents a valuable addition to the library of pyrazole derivatives with potential applications in drug discovery. Its unique structure, coupled with recent advances in synthetic methodology and biological evaluation, positions it as a promising candidate for future therapeutic interventions.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司